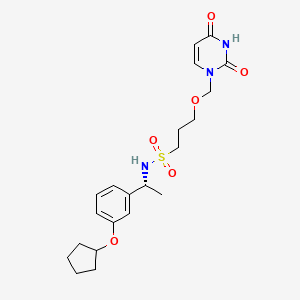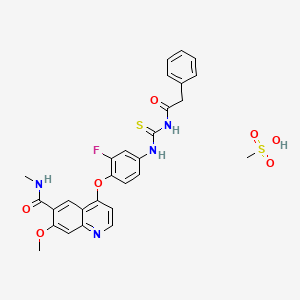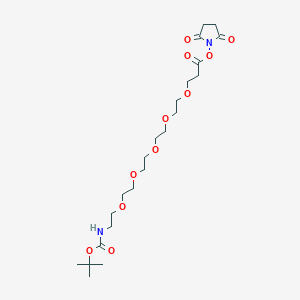
t-Boc-N-amido-PEG5-NHS ester
Vue d'ensemble
Description
T-Boc-N-amido-PEG5-NHS ester is a PEG derivative containing a Boc-protected amine group and an NHS ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Synthesis Analysis
The synthesis of t-Boc-N-amido-PEG5-NHS ester involves the use of a Boc-protected amine group and an NHS ester group . The Boc group can be deprotected under mildly acidic conditions to form a free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-amido-PEG5-NHS ester is C22H38N2O11 . The IUPAC name is (2,5-dioxopyrrolidin-1-yl) 3- [2- [2- [2- [2- [2- [ (2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The NHS ester group in t-Boc-N-amido-PEG5-NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The Boc group can be deprotected under mildly acidic conditions to form a free amine .Physical And Chemical Properties Analysis
T-Boc-N-amido-PEG5-NHS ester has a molecular weight of 506.55 g/mol . It is soluble in DMSO . The compound appears as a pale yellow oily matter . It should be stored at 2-8°C for short term (days to weeks) or -20°C for long term (months to years) .Applications De Recherche Scientifique
DNA Array Fabrication
- t-Boc-N-amido-PEG5-NHS ester is used in the immobilization of amine-modified oligonucleotides for DNA array fabrication. It offers greater stability and reduced fluorescence background compared to NHS ester SAMs (Lockett et al., 2008).
Surface Chemistry for Biomolecule Immobilization
- The ester plays a role in covalent protein immobilization on surfaces, a critical process in biosensor technology. Its hydrolysis competes with amidization, influencing the efficiency of protein coupling (Lim et al., 2014).
Synthesis of Biodegradable Polymers
- It is involved in the synthesis of biodegradable polymers like poly(β-amino esters) and poly(amido amine), essential for biomedical applications such as drug delivery and tissue engineering (Nutan et al., 2017).
PEGylation in Biopharmaceuticals
- This ester is vital in the PEGylation of peptides or proteins to improve their bioavailability and reduce immunogenicity. It facilitates the process of covalently bonding polyethylene glycol to active biomolecules (Crafts et al., 2016).
Surface Chemistry Activation for Biosensors
- The ester is used in the activation of surface chemistry for biosensors and biochips, particularly in immobilizing biomolecules on surfaces (Wang et al., 2011).
Hydrogel Formation and Biomedical Applications
- It is instrumental in forming hydrogels for biomedical applications like tissue repair and drug delivery, offering unique properties like rapid gelation and controlled degradation (Strehin et al., 2013).
Adhesive Hydrogels in Regenerative Medicine
- This ester aids in developing adhesive hydrogels with potential applications in wound healing and regenerative medicine. These hydrogels can be tailored for specific properties like stiffness and adhesive strength (Strehin et al., 2010).
Blood Contacting Surfaces
- It is utilized in modifying polyurethane surfaces to create blood-contacting materials with properties like resistance to nonspecific protein adsorption and clot lysing (Chen et al., 2009).
Collagen Matrices in Tissue Engineering
- The ester contributes to the crosslinking of collagen matrices in tissue engineering, affecting their biomechanical properties and degradation rates (Everaerts et al., 2008).
Sustainable Synthesis of Complex Amides
- t-Boc-N-amido-PEG5-NHS ester is used in the efficient and sustainable synthesis of complex amides, essential in organic chemistry and pharmaceutical applications (Sabatini et al., 2017).
Selective Acylation in Peptides and Proteins
- It plays a role in the selective acylation of primary amines in peptides and proteins, an important process in proteomics (Abello et al., 2007).
Synthesis of N-Boc-α-Amido Stannanes
- This ester is involved in the synthesis of N-Boc-α-amido stannanes, which are important in organic synthesis (Mita et al., 2011).
Drug Release Properties in Hydrogels
- It is crucial in creating hydrogels with tunable drug release properties, allowing for controlled degradation and release of therapeutic agents (Buwalda et al., 2019).
Dental Adhesives
- t-Boc-N-amido-PEG5-NHS ester is utilized in the development of novel dental adhesives, improving interaction with dentin collagen fibers (Starling et al., 2011).
Conjugation and Release of Bioactive Molecules
- It aids in synthesizing photodegradable macromers for controlled release of bioactive molecules in hydrogel scaffolds (Griffin et al., 2013).
Catalyst-free N-tert-butyloxycarbonylation
- The ester enables catalyst-free N-tert-butyloxycarbonylation of amines in water, a significant process in organic synthesis (Chankeshwara & Chakraborti, 2006).
Boronic Acid Functionalized Polymers
- It is involved in creating boronic acid functionalized polymers for biomedical applications like drug and gene delivery (Piest, 2011).
Mucosal Vaccination
- The ester is used in the functionalization of polymers for mucosal vaccination, enhancing vaccine delivery systems (Heuking et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O11/c1-22(2,3)34-21(28)23-7-9-30-11-13-32-15-17-33-16-14-31-12-10-29-8-6-20(27)35-24-18(25)4-5-19(24)26/h4-17H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVPAOUCTNORCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-amido-PEG5-NHS ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




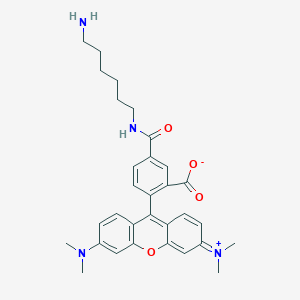


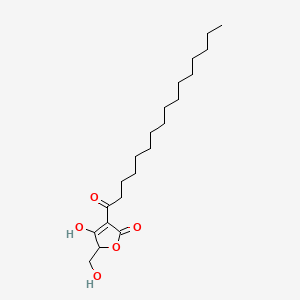

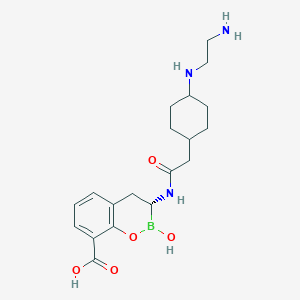
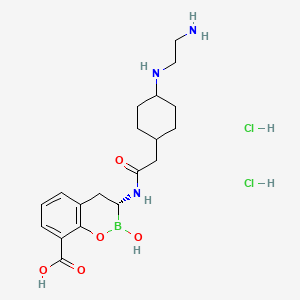
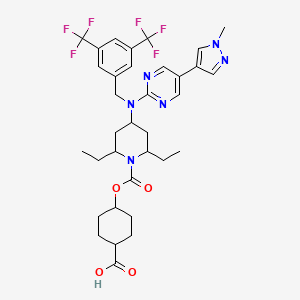
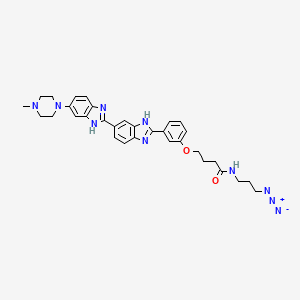
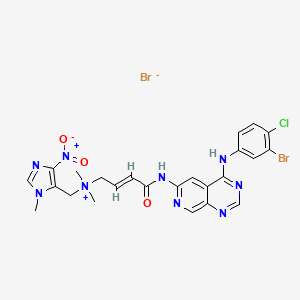
![4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B611157.png)
